
Tetradecanedioic acid
Overview
Description
Tetradecanedioic acid, also known as 1,14-tetradecanedioic acid, is a long-chain dicarboxylic acid with the molecular formula C14H26O4. It is a white crystalline solid that is slightly soluble in water. This compound is primarily used as an intermediate in organic synthesis and has various applications in the production of polymers, resins, and other industrial chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetradecanedioic acid can be synthesized through several methods. One common synthetic route involves the oxidation of tetradecane using strong oxidizing agents such as potassium permanganate or nitric acid. The reaction typically requires elevated temperatures and prolonged reaction times to achieve high yields .
Another method involves the hydrolysis of tetradecanedioyl chloride, which is obtained by the reaction of tetradecane with thionyl chloride. The hydrolysis reaction is carried out in the presence of a base, such as sodium hydroxide, to produce this compound .
Industrial Production Methods
Industrial production of this compound often involves the microbial oxidation of long-chain alkanes. Specific strains of bacteria, such as Candida viswanathii, are used to oxidize tetradecane to this compound under controlled conditions. This biotechnological approach is considered more environmentally friendly compared to traditional chemical synthesis methods .
Chemical Reactions Analysis
Types of Reactions
Tetradecanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce shorter-chain dicarboxylic acids.
Reduction: Reduction of this compound can yield tetradecanediol.
Esterification: Reaction with alcohols in the presence of acid catalysts to form esters.
Amidation: Reaction with amines to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid, and other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel.
Esterification: Alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., sulfuric acid).
Amidation: Amines (e.g., ethylamine, butylamine) and dehydrating agents (e.g., dicyclohexylcarbodiimide).
Major Products Formed
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Tetradecanediol.
Esterification: Tetradecanedioate esters.
Amidation: this compound amides.
Scientific Research Applications
Chemical Applications
Synthesis of Polymers and Resins:
Tetradecanedioic acid serves as a crucial building block in the synthesis of polyamides and polyesters. Its dicarboxylic nature allows it to react with amines and alcohols to form high-performance polymers used in coatings, adhesives, and engineering plastics .
Organic Synthesis Intermediate:
It is utilized as an intermediate in organic synthesis, facilitating the production of various esters. These esters find applications as plasticizers, flavoring agents, and surfactants . The versatility of this compound allows for the creation of a wide range of compounds with tailored properties.
Biological Applications
Metabolic Studies:
Research has indicated that this compound may play a role in metabolic pathways, particularly in lipid metabolism. It has been studied for its potential as a biomarker for conditions like nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) due to its correlation with serum cholesterol levels .
Drug Delivery Systems:
The compound is being investigated for its potential use in drug delivery systems. Its ability to form complexes with pharmaceutical agents may enhance the bioavailability and efficacy of drugs.
Medical Applications
Potential Biomarker for Osteoporosis:
Recent studies have identified this compound as a promising biomarker for osteoporosis screening in older women. Its measurement could assist in early diagnosis and management of bone health .
Cosmetic and Dermatological Uses:
this compound is included in formulations for skincare products due to its emollient properties. It is often used in soaps, creams, and lotions where it acts as a moisturizer and skin conditioning agent .
Industrial Applications
High-Performance Nylons:
In the industrial sector, this compound is utilized in the production of high-performance nylons which are essential for various applications including automotive parts, textiles, and consumer goods .
Adhesives and Sealants:
The compound is also employed in formulating adhesives and sealants due to its strong bonding properties and resistance to heat and chemicals .
Summary Table of Applications
Application Area | Specific Uses |
---|---|
Chemistry | Building block for polymers; organic synthesis |
Biology | Metabolic pathway studies; potential biomarker |
Medicine | Drug delivery systems; osteoporosis biomarker |
Industry | Production of nylons; adhesives; sealants |
Mechanism of Action
Tetradecanedioic acid exerts its effects primarily through its interaction with metabolic pathways. It is known to act as a decoupling agent in mitochondria, affecting the rate of respiration and oxidative phosphorylation. This compound can influence the proton gradient across the mitochondrial membrane, leading to changes in ATP synthesis and energy production .
Comparison with Similar Compounds
Similar Compounds
Dodecanedioic acid: A shorter-chain dicarboxylic acid with similar chemical properties.
Hexadecanedioic acid: A longer-chain dicarboxylic acid with similar applications.
Sebacic acid: Another dicarboxylic acid used in the production of polymers and resins.
Uniqueness
Tetradecanedioic acid is unique due to its specific chain length, which provides distinct physical and chemical properties. Its intermediate chain length makes it suitable for applications where shorter or longer-chain dicarboxylic acids may not be as effective. Additionally, its role as a decoupling agent in mitochondrial respiration sets it apart from other dicarboxylic acids .
Biological Activity
Tetradecanedioic acid (TDA), also known as 1,14-tetradecanedioic acid, is a dicarboxylic acid belonging to the class of long-chain fatty acids. It has garnered attention due to its potential biological activities, particularly in relation to drug metabolism and transport processes. This article explores the biological activity of TDA, focusing on its role as a biomarker, its metabolic pathways, and its implications in drug-drug interactions.
- Molecular Formula : C₁₄H₂₄O₄
- Molecular Weight : 282.502 g/mol
- Density : 1.0 ± 0.1 g/cm³
- Boiling Point : 434.1 ± 18.0 °C at 760 mmHg
- Flash Point : 230.5 ± 17.7 °C
TDA is a hydrophobic molecule, practically insoluble in water, which influences its biological interactions and transport mechanisms within the body .
Endogenous Metabolite
TDA is classified as an endogenous metabolite, meaning it is produced naturally within the body. It plays a significant role in various metabolic processes and has been identified as a potential biomarker for evaluating drug-drug interactions (DDIs) mediated by hepatic transporters, specifically organic anion-transporting polypeptides (OATPs) .
Research indicates that TDA can act as a substrate for OATP transporters, which are crucial in the hepatic uptake of various drugs and endogenous compounds. The interaction of TDA with these transporters can influence the pharmacokinetics of co-administered drugs, potentially leading to altered therapeutic effects or increased toxicity .
Drug-Drug Interaction Studies
A clinical study evaluated the potential of TDA as a biomarker for DDIs involving OATP transporters. The study utilized LC-MS/MS (liquid chromatography-tandem mass spectrometry) to quantify plasma levels of TDA in subjects administered with known OATP substrates. The findings suggested that TDA levels correlate with the pharmacokinetic profiles of these substrates, supporting its role as a reliable biomarker for assessing DDI risk .
Salivary Metabolomics
Recent research has explored salivary metabolomics to identify TDA among other metabolites as a non-invasive biomarker for drug-induced liver injury (DILI). In this study, saliva samples from patients with DILI were analyzed using ultrahigh-pressure liquid chromatography coupled with tandem mass spectrometry, revealing significant alterations in metabolite profiles including TDA . This underscores the potential of TDA not only in drug metabolism but also in clinical diagnostics.
Implications for Drug Development
The ability to utilize TDA as a biomarker for DDIs presents significant implications for drug development and personalized medicine. By understanding how TDA interacts with various drugs through OATP transporters, pharmaceutical researchers can better predict drug behavior in the body, leading to more effective and safer therapeutic strategies.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of tetradecanedioic acid, and how are they experimentally determined?
- Methodological Answer : this compound (C₁₄H₂₆O₄) exhibits a melting point of 124–128°C (lit.) and a boiling point of ~427.8°C at 760 mmHg, determined via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), respectively . Solubility in DMSO (50 mg/mL) is measured using saturation shake-flask methods. Acid dissociation constants (pKa ≈ 4.48) are quantified via potentiometric titration. Researchers should cross-validate these values using peer-reviewed databases (e.g., NIST) to address minor discrepancies in reported data .
Q. How does this compound participate in biological systems, particularly in energy metabolism and OATP-mediated transport?
- Methodological Answer : As an endogenous metabolite, this compound interacts with organic anion-transporting polypeptides (OATPs) to regulate cellular uptake and metabolic flux. Studies employ in vitro assays (e.g., HEK293 cells transfected with OATP1B1/1B3) to quantify transport kinetics (Km, Vmax) and competitive inhibition assays to assess substrate specificity . Knockout models or siRNA-mediated OATP suppression further validate its role in energy metabolism.
Q. What analytical methods are recommended for quantifying this compound in complex matrices?
- Methodological Answer : Reversed-phase HPLC with UV detection (e.g., C18 column, 210 nm) is widely used, achieving R.S.D. <4% for dicarboxylic acids . Sample preparation involves solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges. For higher sensitivity, LC-MS/MS with multiple reaction monitoring (MRM) transitions (e.g., m/z 259→241) improves detection limits in biological fluids .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermodynamic data (e.g., melting point, vapor pressure) across literature sources?
- Methodological Answer : Discrepancies in reported melting points (124–128°C vs. 126–128°C) arise from differences in purity (>95% vs. ≥98%) or experimental conditions (heating rate, sample encapsulation). To resolve these, replicate measurements using DSC under standardized protocols (e.g., 10°C/min under nitrogen) and cross-reference with high-quality datasets (e.g., NIST-subscribed data) .
Q. What strategies optimize the synthesis of this compound derivatives for pharmacological studies?
- Methodological Answer : Methyl ester derivatives (e.g., this compound monomethyl ester) are synthesized via Fischer esterification using H₂SO₄ catalysis. Reaction progress is monitored via FT-IR (disappearance of -COOH peaks at 1700 cm⁻¹) and purified via recrystallization (ethanol/water). For scale-up, automated HPLC systems (e.g., BenchMate) improve reproducibility and throughput .
Q. How do computational models predict the interaction between this compound and OATP transporters?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates binding affinities using OATP1B1 crystal structures (PDB ID: 6L6Z). Free energy perturbation (FEP) calculations refine predictions of binding modes. Experimental validation via site-directed mutagenesis (e.g., Lys41Ala in OATP1B1) identifies critical residues for substrate recognition .
Q. What experimental designs address the challenges of studying this compound’s role in lipid signaling pathways?
- Methodological Answer : Stable isotope-labeled this compound (e.g., ¹³C-labeled) enables tracing metabolic flux via LC-MS. Knockout zebrafish models (e.g., slco2b1 mutants) assess phenotypic changes in lipid homeostasis. Multi-omics integration (transcriptomics + metabolomics) identifies downstream targets (e.g., PPARγ) regulated by this compound .
Q. How can researchers validate the accuracy of HPLC methods for this compound quantification in reaction matrices?
- Methodological Answer : Method validation follows ICH Q2(R1) guidelines:
- Linearity : Calibration curves (1–100 µg/mL) with R² ≥0.997.
- Precision : Intraday/interday R.S.D. <5%.
- Accuracy : Spike-recovery tests (90–110%).
- Specificity : Peak purity assessed via PDA detectors .
Q. Data Interpretation & Contradiction Analysis
Q. Why do reported vapor pressures for this compound vary, and how should researchers address this?
- Methodological Answer : Vapor pressure discrepancies (e.g., 0.0±2.2 mmHg at 25°C vs. negligible volatility) stem from measurement techniques (static vs. dynamic gas saturation). Use the Antoine equation with experimentally derived coefficients (A, B, C) to extrapolate values across temperatures. Cross-check with quantum mechanical calculations (e.g., COSMO-RS) .
Q. What are the limitations of using this compound as a biomarker in metabolic disorders?
- Methodological Answer :
While this compound correlates with β-oxidation defects, confounding factors (diet, gut microbiota) necessitate cohort stratification. Longitudinal studies with matched controls (age, sex, BMI) and multivariate regression models (e.g., PCA) mitigate false positives. Complement with isotope dilution MS for absolute quantification .
Properties
IUPAC Name |
tetradecanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c15-13(16)11-9-7-5-3-1-2-4-6-8-10-12-14(17)18/h1-12H2,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHCYKULIHKCEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCC(=O)O)CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061166 | |
Record name | Tetradecanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tetradecanedioic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000872 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
0.2 mg/mL | |
Record name | Tetradecanedioic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000872 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
821-38-5 | |
Record name | Tetradecanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=821-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tetradecanedioic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821385 | |
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Record name | TETRADECANEDIOIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9504 | |
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Record name | Tetradecanedioic acid | |
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Record name | Tetradecanedioic acid | |
Source | EPA DSSTox | |
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Record name | Tetradecanedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.342 | |
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Record name | TETRADECANEDIOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEC3AC47H1 | |
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Record name | Tetradecanedioic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000872 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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